2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide
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Overview
Description
2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide is a complex organic compound that features a piperazine ring, a cyanophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, while the cyanophenyl group may interact with biological receptors. The compound may exert its effects through binding to these receptors and altering their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits good antibacterial activity.
Uniqueness
What sets 2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H26N4O |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H26N4O/c1-14(2)20-18(23)15(3)22-10-8-21(9-11-22)13-17-6-4-16(12-19)5-7-17/h4-7,14-15H,8-11,13H2,1-3H3,(H,20,23) |
InChI Key |
WGRWQKVOSXGJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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